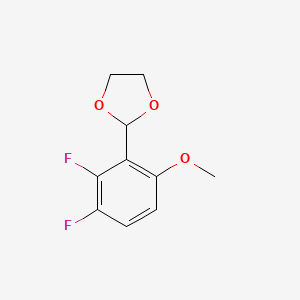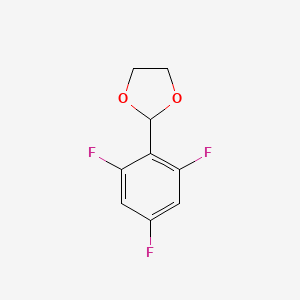
2-(2,4,6-三氟苯基)-1,3-二氧戊环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2,4,6-Trifluorophenyl)-1,3-dioxolane” seems to be a complex organic molecule. It likely contains a dioxolane group (a cyclic ether with three carbon atoms and two oxygen atoms in a five-membered ring) attached to a trifluorophenyl group (a phenyl ring with three fluorine substitutions) .
Synthesis Analysis
While specific synthesis methods for “2-(2,4,6-Trifluorophenyl)-1,3-dioxolane” were not found, related compounds such as “2,4,6-Trifluorophenylacetic acid” have been mentioned . Additionally, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that could potentially be relevant .Chemical Reactions Analysis
The metal-free catalyst tris(2,4,6-trifluorophenyl)borane has demonstrated its extensive applications in the 1,2-hydroboration of numerous unsaturated reagents, namely alkynes, aldehydes and imines .科学研究应用
合成技术
立体定向合成: 已开发出从 D-甘露醇立体定向合成类似化合物的技术,展示了 1,3-二氧戊环衍生物在合成化学中的多功能性 (Aktaş 等人,2015)。
三氟甲磺酸铋 (III) 催化: 三氟甲磺酸铋 (III) 已被用作 1,3-二氧戊环合成的催化剂,表明其在有机合成中的潜力 (Podgorski 等人,2010)。
化学反应
相转移催化: 使用相转移催化剂,2-取代的 1,3-二氧戊环已与二氯卡宾成功反应,证明了这些化合物的化学反应性 (Steinbeck,1979)。
双核金属配合物的形成: 使用 1,3-二氧戊环的变体合成双核金属配合物,突显了它在无机化学中的效用 (Wang 等人,1993)。
材料科学
聚合: 1,3-二氧戊环衍生物已被聚合,表明它们在材料科学中用于创造新型聚合物的用途 (Morariu & Simionescu,1994)。
液晶应用: 1,3-二氧戊环衍生物在液晶中用于增强介电和光学各向异性,证明了它们在先进材料应用中的重要性 (Chen 等人,2015)。
能源和环境应用
可再生汽油和溶剂: 1,3-二氧戊环已用于创造可再生汽油、溶剂和燃料添加剂,显示了它们在可持续能源解决方案中的潜力 (Harvey 等人,2016)。
含氟聚合物的创造: 氟化二氧戊环恶唑啉聚合物的合成表明,它们可用于创造具有特定性质(如溶解性和无定形性)的新材料 (Kaku & Hung,1993)。
作用机制
Target of Action
Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 .
Mode of Action
It’s known that similar compounds participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that similar compounds have been used in reactions under ambient conditions , suggesting that they may have good stability and potentially favorable bioavailability.
Result of Action
The result of the action of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds.
Action Environment
The action of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . It’s also worth noting that similar compounds have demonstrated extensive applications in the 1,2-hydroboration of numerous unsaturated reagents under ambient conditions .
安全和危害
未来方向
属性
IUPAC Name |
2-(2,4,6-trifluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCBVXVPOEKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

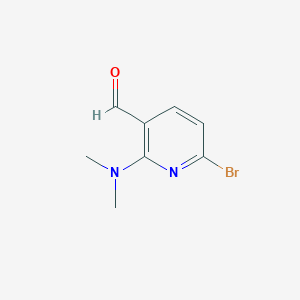
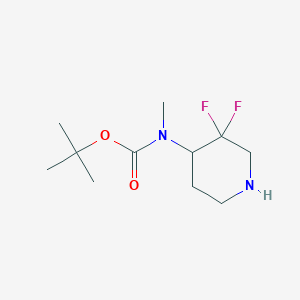

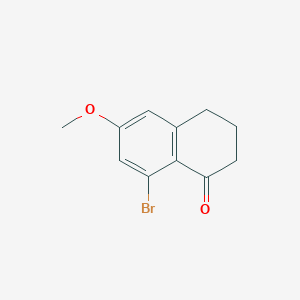
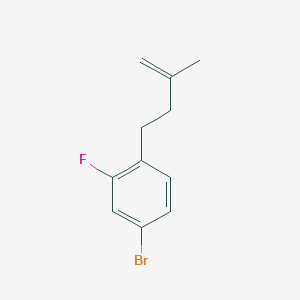
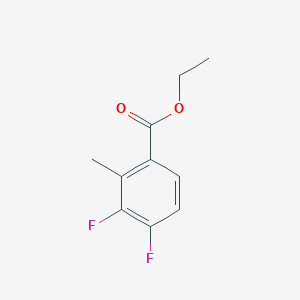
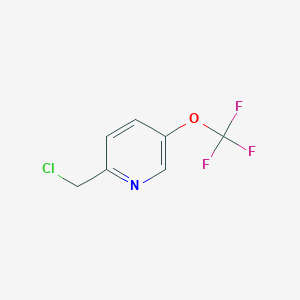
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)


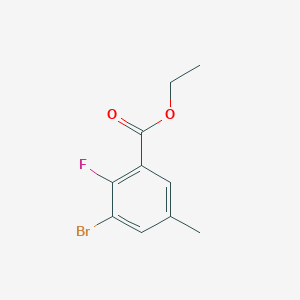

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
